3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative featuring a benzyl ester group at the 1-position and an iodine substituent at the 3-position of the pyrrolidine ring. This compound is of interest in organic synthesis due to the reactivity of the iodine atom, which serves as a versatile leaving group in nucleophilic substitution reactions. The benzyl ester moiety enhances stability and facilitates selective deprotection under hydrogenolytic conditions. Its structural framework is commonly utilized in pharmaceutical intermediates and ligand design .
Properties
IUPAC Name |
benzyl 3-iodopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSGVWBPCLSEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1I)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256638 | |
| Record name | Phenylmethyl 3-iodo-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-79-2 | |
| Record name | Phenylmethyl 3-iodo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-iodo-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester typically involves the iodination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine-1-carboxylic acid benzyl ester with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure the selective iodination at the 3-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of 3-oxo-pyrrolidine-1-carboxylic acid benzyl ester using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Various substituted pyrrolidine derivatives.
Reduction: 3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester.
Oxidation: 3-Oxo-pyrrolidine-1-carboxylic acid benzyl ester.
Scientific Research Applications
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its iodine atom, which can participate in halogen bonding or be substituted by other functional groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs: Halogen-Substituted Pyrrolidine Derivatives
Compounds with halogen substitutions (e.g., bromine, iodine) at the 3-position of the pyrrolidine ring exhibit distinct reactivity and physicochemical properties.
Key Findings :
- Reactivity : The iodine substituent in the pyrrolidine derivative offers superior leaving-group ability compared to bromine, enabling efficient nucleophilic substitutions. However, brominated analogs are often preferred for cost-effectiveness in large-scale syntheses .
- Ring Size : Replacing pyrrolidine with piperidine (6-membered ring) increases conformational flexibility and solubility, as seen in the piperidine analog (345.18 g/mol vs. 331.15 g/mol for pyrrolidine) .
Functional Group Variations: Amino and Carboxy Derivatives
Modifications at the 3-position with amino or carboxy groups significantly alter chemical behavior.
Key Findings :
- Amino Derivatives: The introduction of amino-acetyl groups (e.g., C₁₄H₁₉N₃O₃) enables hydrogen bonding, making these compounds suitable for targeting biological receptors .
- Carboxy Derivatives : Carboxy-azetidine substituents increase polarity and water solubility, expanding utility in drug delivery systems .
Evidence from Benzyl Ester Bond Studies :
- Acidic Conditions (pH 4): Favors ester bond formation between carboxylic acids and quinone methide intermediates, stabilizing halogenated pyrrolidines .
- Neutral Conditions (pH 6–7): Promotes side reactions with amino groups (e.g., in proteins), reducing yields of halogenated esters but enabling peptide conjugates .
Comparison of Stability :
- Iodinated derivatives exhibit greater stability under acidic conditions compared to brominated analogs, likely due to weaker C-I bond polarization .
Biological Activity
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester, with the molecular formula C₁₂H₁₄INO₂ and a molecular weight of 331.15 g/mol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources of research.
Chemical Structure and Properties
The compound features a five-membered pyrrolidine ring substituted with an iodine atom and a benzyl ester group. The unique reactivity profile of this compound is largely attributed to the presence of the iodine atom, which enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.
Biological Activities
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that certain pyrrolidine derivatives possess antibacterial and antifungal activities. For instance, derivatives similar to 3-Iodo-pyrrolidine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound has been explored for its potential anticancer properties. Research indicates that it may induce cytotoxicity in cancer cell lines, suggesting its utility in developing novel therapeutic agents .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets through halogen bonding and nucleophilic substitution reactions. The iodine atom can participate in these interactions, influencing the compound's binding affinity to biological targets .
Synthesis of this compound
The synthesis typically involves the following steps:
- Formation of the Pyrrolidine Ring : The initial step often includes the cyclization of appropriate precursors under acidic conditions.
- Iodination : The introduction of the iodine atom can be achieved through electrophilic halogenation using iodine or iodinating agents.
- Esterification : The final step involves reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst to form the benzyl ester.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating various pyrrolidine derivatives, including this compound, researchers found that compounds with halogen substituents exhibited significant antibacterial activity. Specifically, compounds were tested for their ability to inhibit the growth of harmful bacteria, leading to promising results that highlight the importance of structural modifications in enhancing bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
